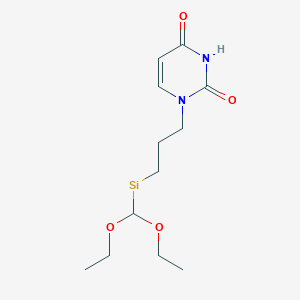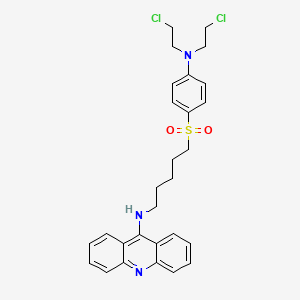![molecular formula C13H14OS B14302900 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one CAS No. 113975-64-7](/img/structure/B14302900.png)
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfanyl)bicyclo[410]heptan-2-one is a compound that belongs to the class of bicyclic molecules These molecules are characterized by their unique structure, which includes two interconnected rings
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process is often catalyzed by metals such as platinum (Pt) or gold (Au). The reaction conditions are carefully controlled to ensure the formation of the desired bicyclic structure . Industrial production methods may involve similar catalytic processes, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[3.1.1]heptane: This compound features a different ring system, which affects its chemical properties and reactivity.
Bicyclo[4.1.0]heptane: This compound is structurally similar but lacks the phenylsulfanyl group, which significantly alters its chemical behavior.
The uniqueness of this compound lies in its specific combination of a bicyclic structure with a phenylsulfanyl group, which imparts distinct chemical and biological properties .
Eigenschaften
| 113975-64-7 | |
Molekularformel |
C13H14OS |
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
1-phenylsulfanylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C13H14OS/c14-12-8-4-5-10-9-13(10,12)15-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI-Schlüssel |
PEARURIEXZHMKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC2(C(=O)C1)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/no-structure.png)


![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)



